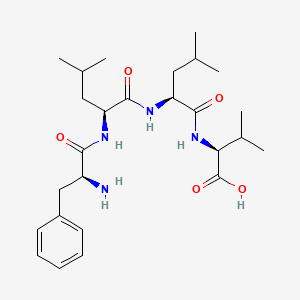
L-Phenylalanyl-L-leucyl-L-leucyl-L-valine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Phenylalanyl-L-leucyl-L-leucyl-L-valine is a tetrapeptide composed of four amino acids: L-phenylalanine, L-leucine, L-leucine, and L-valine. Peptides like this one are essential in various biological processes and have significant applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Phenylalanyl-L-leucyl-L-leucyl-L-valine typically involves peptide bond formation between the amino acids. This can be achieved through solid-phase peptide synthesis (SPPS) or solution-phase synthesis. In SPPS, the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. Protecting groups are used to prevent unwanted side reactions, and coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) facilitate the formation of peptide bonds .
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers that use SPPS. These machines can efficiently produce large quantities of peptides with high purity. The process involves repeated cycles of deprotection, coupling, and washing steps to build the desired peptide sequence.
化学反应分析
Types of Reactions
L-Phenylalanyl-L-leucyl-L-leucyl-L-valine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids, particularly those containing sulfur or aromatic groups.
Reduction: Reduction reactions can break disulfide bonds within the peptide.
Substitution: Amino acid residues within the peptide can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or performic acid can be used under mild conditions.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Amino acid substitution can be achieved using site-directed mutagenesis or chemical synthesis techniques.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can result in the cleavage of disulfide bonds.
科学研究应用
L-Phenylalanyl-L-leucyl-L-leucyl-L-valine has various applications in scientific research:
Chemistry: It is used as a model compound to study peptide synthesis and reactions.
Biology: It serves as a substrate for studying enzyme activity and protein interactions.
Medicine: Peptides like this one are investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the development of peptide-based materials and as a component in cosmetic formulations.
作用机制
The mechanism of action of L-Phenylalanyl-L-leucyl-L-leucyl-L-valine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific context and application of the peptide .
相似化合物的比较
Similar Compounds
L-Phenylalanyl-L-valine: A dipeptide with similar structural features but fewer amino acids.
L-Leucyl-L-alanine: Another dipeptide with leucine and alanine residues.
L-Phenylalanyl-L-leucyl-L-threonyl-L-prolyl-L-leucylglycyl-L-prolyl-L-arginyl: A more complex peptide with additional amino acids.
Uniqueness
L-Phenylalanyl-L-leucyl-L-leucyl-L-valine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. Its combination of hydrophobic and aromatic residues makes it particularly interesting for studying protein interactions and developing peptide-based therapeutics.
属性
CAS 编号 |
193690-86-7 |
|---|---|
分子式 |
C26H42N4O5 |
分子量 |
490.6 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C26H42N4O5/c1-15(2)12-20(28-23(31)19(27)14-18-10-8-7-9-11-18)24(32)29-21(13-16(3)4)25(33)30-22(17(5)6)26(34)35/h7-11,15-17,19-22H,12-14,27H2,1-6H3,(H,28,31)(H,29,32)(H,30,33)(H,34,35)/t19-,20-,21-,22-/m0/s1 |
InChI 键 |
HKDXENLCBKOGNT-CMOCDZPBSA-N |
手性 SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)N |
规范 SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CC1=CC=CC=C1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


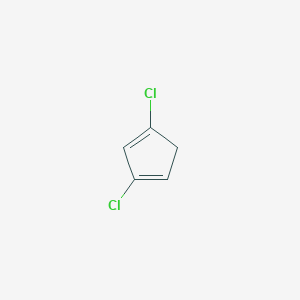

![2,2-Dichloro-1-(2,8-dimethyl-1-oxa-4-azaspiro[4.5]decan-4-yl)ethan-1-one](/img/structure/B12565487.png)
![3-Pyridinol,5-(1S,4S)-2,5-diazabicyclo[2.2.1]hept-2-yl-(9CI)](/img/structure/B12565494.png)
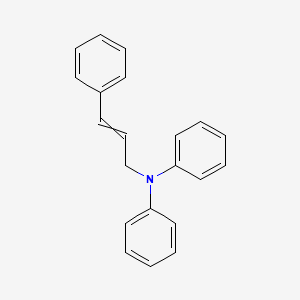
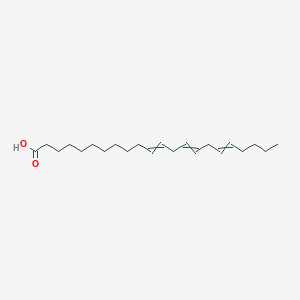

![4-({4-[(Prop-2-en-1-yl)oxy]benzoyl}oxy)phenyl 4-octylbenzoate](/img/structure/B12565528.png)
![2,5-Pyrrolidinedione, 1-[(2,3-dihydroxy-5-nitrobenzoyl)oxy]-](/img/structure/B12565535.png)
![7-Acetyl-3,3-dimethylbicyclo[2.2.2]oct-5-en-2-one](/img/structure/B12565542.png)
![Trimethyl(3-{[tri(propan-2-yl)silyl]oxy}prop-1-yn-1-yl)silane](/img/structure/B12565543.png)
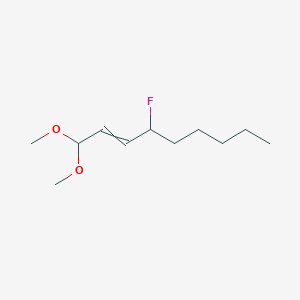
![6-[1-(Benzyloxy)prop-2-en-1-yl]bicyclo[2.2.1]heptan-2-one](/img/structure/B12565558.png)
![2-{[4-(Trifluoromethyl)phenyl]methyl}piperidin-4-one](/img/structure/B12565559.png)
